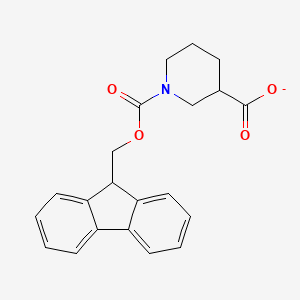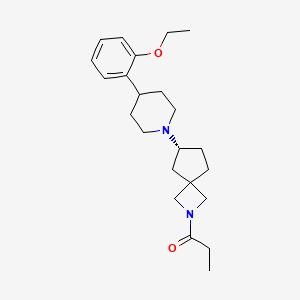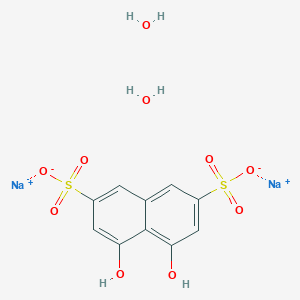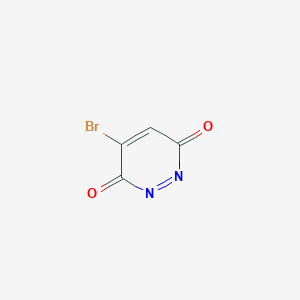
DOTA-Octreotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DOTA-Octreotide is a compound that combines the somatostatin analogue octreotide with the chelating agent DOTA (tetraxetan). This compound is primarily used in the field of nuclear medicine for imaging and therapy of neuroendocrine tumors. The combination of DOTA with octreotide allows for the stable binding of radiometals, making it a valuable tool for both diagnostic and therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DOTA-Octreotide involves the conjugation of the DOTA chelator to the octreotide peptide. This process typically begins with the solid-phase synthesis of octreotide, followed by the attachment of DOTA. The reaction conditions often include the use of coupling agents such as HATU or EDCI, and the reaction is carried out in a suitable solvent like DMF or DMSO .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process is optimized to ensure high yield and purity. The use of automated peptide synthesizers and purification methods such as HPLC are common in the industrial setting .
Chemical Reactions Analysis
Types of Reactions
DOTA-Octreotide undergoes various chemical reactions, including:
Chelation: The DOTA moiety can chelate radiometals such as Gallium-68, Lutetium-177, and Yttrium-90.
Common Reagents and Conditions
Substitution: Uses reagents like Fmoc-protected amino acids and coupling agents under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions are radiolabeled this compound complexes, which are used for imaging and therapeutic applications .
Scientific Research Applications
DOTA-Octreotide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying chelation chemistry and radiolabeling techniques.
Medicine: Widely used in the diagnosis and treatment of neuroendocrine tumors through positron emission tomography (PET) and peptide receptor radionuclide therapy (PRRT)
Industry: Employed in the development of new radiopharmaceuticals and imaging agents.
Mechanism of Action
DOTA-Octreotide exerts its effects by binding to somatostatin receptors, which are overexpressed in many neuroendocrine tumors. The binding of the radiolabeled compound to these receptors allows for targeted imaging and therapy. The molecular targets include somatostatin receptor subtypes 2 and 5, and the pathways involved include inhibition of adenylate cyclase and modulation of calcium channels .
Comparison with Similar Compounds
Similar Compounds
DOTA-TATE: Another somatostatin analogue conjugated with DOTA, used for similar diagnostic and therapeutic purposes.
Uniqueness
DOTA-Octreotide is unique in its specific binding affinity for somatostatin receptor subtypes 2 and 5, making it highly effective for targeting neuroendocrine tumors. Its ability to form stable complexes with various radiometals also adds to its versatility and effectiveness in both imaging and therapy .
Properties
Molecular Formula |
C65H92N14O17S2 |
|---|---|
Molecular Weight |
1405.6 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C65H92N14O17S2/c1-40(81)51(37-80)72-64(95)53-39-98-97-38-52(73-60(91)48(29-42-13-5-3-6-14-42)68-54(83)33-76-21-23-77(34-55(84)85)25-27-79(36-57(88)89)28-26-78(24-22-76)35-56(86)87)63(94)70-49(30-43-15-7-4-8-16-43)61(92)71-50(31-44-32-67-46-18-10-9-17-45(44)46)62(93)69-47(19-11-12-20-66)59(90)75-58(41(2)82)65(96)74-53/h3-10,13-18,32,40-41,47-53,58,67,80-82H,11-12,19-31,33-39,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,95)(H,73,91)(H,74,96)(H,75,90)(H,84,85)(H,86,87)(H,88,89)/t40-,41-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 |
InChI Key |
JROUKVAZUFLIQV-QFUARKCRSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole](/img/structure/B12364671.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate](/img/structure/B12364679.png)
![3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)
![Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12364690.png)
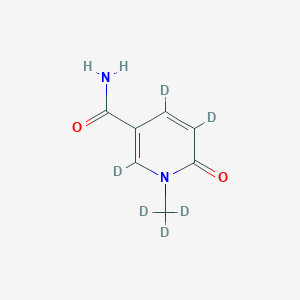

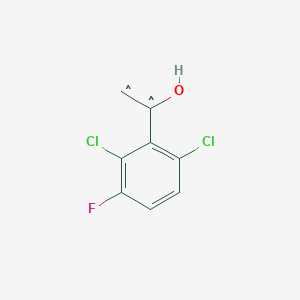
![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[[[4-[4-[(9S)-4,5,13-trimethyl-9-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]benzoyl]amino]methyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12364709.png)
![4-{6-iodo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B12364713.png)
